molecular formula C22H29N3O5S B13099167 Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13099167
M. Wt: 447.5 g/mol
InChI Key: IWJCEQCZQYSOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

    Attachment of the Phenylethoxy Group: This step involves the reaction of the pyrimidine intermediate with a phenylethoxy derivative under basic conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethoxy or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 4-(2-amino-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylsulfonyl)pyrimidine-5-carboxylate: Contains a methylsulfonyl group instead of a methylthio group, affecting its chemical properties and reactivity.

    Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxamide: Features a carboxamide group instead of a carboxylate group, influencing its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C22H29N3O5S/c1-7-28-19(26)16-13-23-20(31-6)24-18(16)29-17(15-11-9-8-10-12-15)14-25(5)21(27)30-22(2,3)4/h8-13,17H,7,14H2,1-6H3

InChI Key

IWJCEQCZQYSOOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC(CN(C)C(=O)OC(C)(C)C)C2=CC=CC=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.